Dermaseptin PD-2-2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALWKTLLKKVGKVAGKAVLNAVTNMANQNEQ |
Origin of Product |
United States |
Molecular Characterization and Structural Research of Dermaseptin Pd 2 2
Biosynthesis and Precursor Analysis
The biosynthesis of Dermaseptin (B158304) PD-2-2 involves the transcription and translation of a precursor peptide, which subsequently undergoes post-translational modifications to yield the mature, active peptide.
Molecular Cloning of Encoding cDNAs
The identification of the gene encoding Dermaseptin PD-2-2 was achieved through molecular cloning techniques applied to the skin secretions of the Mexican leaf frog, Pachymedusa dacnicolor. nih.govnih.gov Researchers constructed a cDNA library from messenger RNA (mRNA) isolated from the lyophilized skin secretions. nih.gov
Using a technique known as Rapid Amplification of cDNA Ends (RACE), specifically with a degenerate primer designed to target a highly conserved domain within the 5'-untranslated regions of known dermaseptin cDNAs, scientists successfully amplified the target gene. nih.govnih.gov The cloning of the resulting PCR product led to the isolation and sequencing of a full-length cDNA that encodes the precursor for this compound. nih.gov
Analysis of Prepropeptide Regions and Processing Sites
Analysis of the cloned cDNA revealed an open-reading frame that translates into an 80-amino acid precursor peptide, also known as a prepropeptide. nih.gov This precursor has a multi-domain architecture typical of the dermaseptin superfamily. nih.govsci-hub.se
The prepropeptide structure consists of three key regions:
Signal Peptide: A 22-residue N-terminal hydrophobic sequence that directs the nascent peptide for secretion. uniprot.org
Acidic Spacer Region: An intervening sequence rich in acidic amino acids. This region in the this compound precursor shows high identity (over 80%) with the corresponding region in the closely related Dermaseptin-PD-1. nih.gov
Mature Peptide: The C-terminal sequence that constitutes the final, biologically active this compound peptide. nih.gov
The transition from the inactive precursor to the active peptide is facilitated by specific enzymatic cleavage. The mature peptide sequence is preceded by a canonical Lys-Arg (KR) motif, which serves as a typical endoproteolytic cleavage site for propeptide convertases. nih.gov
Table 1: Components of the this compound Precursor Peptide
| Precursor Component | Length (Amino Acids) | Function |
|---|---|---|
| Signal Peptide | 22 | Directs secretion |
| Acidic Spacer | Variable | Part of the propeptide, cleaved during maturation |
| Processing Site | 2 (Lys-Arg) | Site for enzymatic cleavage to release the mature peptide |
This table provides a summary of the distinct regions within the 80-amino acid prepropeptide of this compound as deduced from its encoding cDNA. nih.govuniprot.org
Primary Structure Elucidation Methodologies
The precise amino acid sequence, or primary structure, of this compound was determined using a combination of predictive and analytical methods.
Mass Spectrometric Analysis (e.g., Electrospray Ion-Trap MS/MS, MALDI-TOF MS/MS)
To confirm the structure of the naturally occurring peptide, researchers first fractionated the crude skin secretion of Pachymedusa dacnicolor using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Fractions were then analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to identify those containing a peptide with a molecular mass matching the one predicted from the cDNA sequence. nih.govresearchgate.net
Once identified, these fractions underwent further analysis using tandem mass spectrometry (MS/MS) techniques, such as electrospray ion-trap MS/MS. nih.gov This method involves fragmenting the peptide and analyzing the resulting ion series (b-ions and y-ions) to definitively determine the amino acid sequence, thus confirming the structure of the mature this compound. nih.gov
Amino Acid Sequence Prediction from cDNA
The primary structure of this compound was initially predicted from the nucleotide sequence of its cloned cDNA. nih.govnih.gov The analysis of the open-reading frame provided the theoretical amino acid sequence of the mature peptide. This predicted sequence was later validated by the mass spectrometry data. nih.gov
The mature this compound peptide is 31 amino acids long. Sequence alignments reveal that it shares conserved motifs with other dermaseptins, such as an identical N-terminal heptapeptide (B1575542) sequence (GMWSKIK) and an internal motif (-AAAKAAGK-) when compared with Dermaseptin-B2 and Dermaseptin-PD-1. nih.gov
Table 2: Amino Acid Sequence of this compound
| Sequence |
|---|
This table displays the single-letter amino acid code for the primary structure of mature this compound, as determined from cDNA sequencing and confirmed by mass spectrometry. nih.gov
Secondary Structure Prediction and Analysis
Peptides in the dermaseptin family are known for their propensity to adopt an α-helical conformation, a key feature linked to their biological activity. uu.nl This characteristic is a result of their amphipathic nature, where hydrophobic and cationic residues are segregated on opposite faces of the helix. uu.nl
For this compound, secondary structure prediction was performed using computational tools such as the I-TASSER server. nih.gov These predictions indicate that the peptide contains a large proportion of α-helical structure. nih.gov While experimental data from methods like circular dichroism (CD) spectroscopy is not explicitly detailed for PD-2-2 in the provided context, this technique is standard for empirically determining the secondary structure of related dermaseptins. peerj.comfrontiersin.orgmdpi.com CD spectroscopy of other dermaseptins has shown they typically exist in a random coil state in aqueous solutions and transition to a distinct α-helical structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. peerj.commdpi.com This coil-to-helix transition is considered fundamental to their mechanism of action. peerj.com
Computational Modeling Approaches (e.g., I-TASSER)
Due to the challenges of crystallizing peptides for X-ray diffraction, computational modeling is a vital tool for elucidating their three-dimensional structures. For this compound, its secondary structure was predicted using the I-TASSER (Iterative Threading ASSEmbly Refinement) online server. nih.gov I-TASSER is a hierarchical method for protein structure and function prediction. zhanggroup.orgnih.gov It functions by starting with the peptide's amino acid sequence and identifying structural templates from the Protein Data Bank (PDB) through a process called multiple threading. zhanggroup.orgresearchgate.net Subsequently, it constructs full-length atomic models through iterative template-based fragment assembly simulations. nih.govresearchgate.net This approach allows for the generation of reliable 3D models even in the absence of direct experimental structural data. researchgate.net The use of such computational tools is standard in the study of antimicrobial peptides to gain insights into their structure-function relationships. mdpi-res.com
Correlation between Secondary Structure and Biological Function
The biological activity of dermaseptins, including this compound, is intrinsically linked to their secondary structure. nih.gov Computational modeling via I-TASSER predicts that this compound has the ability to fold into an amphipathic α-helical structure, particularly in the hydrophobic environment of a cell membrane. nih.govmdpi.com This structure is a hallmark of the dermaseptin family. mdpi.com
An amphipathic α-helix is characterized by the spatial separation of hydrophobic and hydrophilic (in this case, cationic) amino acid residues, forming two distinct faces on the helix. mdpi.com This structural arrangement is critical to its mechanism of action. nih.govuniprot.org
Initial Interaction: The positively charged (cationic) face of the helix, rich in lysine (B10760008) residues, is believed to facilitate the initial electrostatic attraction to the negatively charged components of microbial and cancer cell membranes. nih.gov In contrast, mammalian cells, which have a more neutral charge, are less susceptible. nih.gov
Membrane Disruption: Following the initial binding, the hydrophobic face of the helix inserts into the lipid bilayer of the target cell membrane. mdpi.comacs.org This insertion disrupts the membrane's integrity, likely leading to pore formation, increased permeability, and ultimately, cell lysis. uniprot.orgmdpi.com This membrane-disrupting capability is the basis for the peptide's observed antimicrobial and anticancer activities. nih.gov
The conserved tryptophan residue at position 3 is also considered significant. nih.govmdpi.com Studies on other dermaseptins suggest this residue plays a key role in anchoring the peptide to the membrane interface, positioning it for effective disruption. acs.org Therefore, the predicted α-helical and amphipathic nature of this compound is directly correlated with its function as a membrane-lytic agent.
| Structural Feature | Predicted by | Biological Function Correlation | Source |
|---|---|---|---|
| α-Helical Structure | I-TASSER | Forms a stable conformation upon interacting with membranes. | nih.govmdpi.com |
| Amphipathicity | I-TASSER | Allows for initial electrostatic attraction (cationic face) and subsequent membrane insertion (hydrophobic face). | nih.govacs.org |
| Cationic Nature | Primary Sequence | Mediates selective binding to negatively charged microbial and cancer cell surfaces. | nih.gov |
| Conserved Trp-3 | Primary Sequence | Aids in anchoring the peptide at the membrane-water interface. | nih.govacs.org |
Biological Activities of Dermaseptin Pd 2 2
Broad-Spectrum Antimicrobial Activities
Dermaseptin (B158304) PD-2-2, a novel member of the dermaseptin family of antimicrobial peptides, was identified in the skin secretion of the phyllomedusine frog, Pachymedusa dacnicolor. nih.govnih.gov Like other dermaseptins, it exhibits a broad spectrum of activity against various microorganisms. nih.govsci-hub.se These peptides are typically cationic and adopt an amphipathic α-helical structure, which is crucial for their interaction with and disruption of microbial membranes. sci-hub.seuniprot.org
Activity against Gram-Positive Bacterial Strains
Chemically synthesized Dermaseptin PD-2-2 has been shown to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus. nih.govmdpi.com Research indicates that dermaseptins, including a variant referred to as DRS-PD2, are active against S. aureus, including methicillin-resistant strains (MRSA). frontiersin.orguu.nlfrontiersin.org The mechanism of action is believed to involve the permeabilization of the bacterial cell membrane. sci-hub.se
Table 1: Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to High Inhibition | nih.govmdpi.com |
Activity against Gram-Negative Bacterial Strains
This compound has demonstrated inhibitory effects against the Gram-negative bacterium Escherichia coli. nih.govmdpi.com The dermaseptin family, in general, is known for its lytic activity against Gram-negative bacteria. sci-hub.sepeerj.com The interaction of these cationic peptides with the negatively charged components of the bacterial outer membrane is a key step in their antimicrobial action. frontiersin.org
Table 2: Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | Moderate to High Inhibition | nih.govmdpi.com |
Antifungal and Anti-Yeast Efficacy
The antifungal potential of this compound has been evaluated against the yeast Candida albicans, showing moderate to high inhibition. nih.govmdpi.com Several members of the dermaseptin family, such as DRS-PD2, have been noted for their efficacy against C. albicans. frontiersin.orgfrontiersin.org The antifungal mechanism likely involves the disruption of the fungal cell membrane, leading to cell death. mdpi.com Recent studies on other dermaseptins have also highlighted their potent activity against other Candida species, like Candida auris. rsc.org
Table 3: Antifungal and Anti-Yeast Activity of this compound
| Fungal/Yeast Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | Moderate to High Inhibition | nih.govmdpi.com |
Antiparasitic and Antiprotozoal Considerations
While direct studies on the antiparasitic activity of this compound are limited, the broader dermaseptin family has shown significant potential in this area. frontiersin.org For instance, derivatives of Dermaseptin S4 have been found to be effective against malarial parasites by targeting them within host erythrocytes. frontiersin.orgasm.orgiiitd.edu.in Other dermaseptins have demonstrated activity against parasites such as Trypanosoma cruzi and Leishmania amazonensis. frontiersin.org The ability of these peptides to selectively interact with parasite membranes suggests a potential avenue for the development of novel antiparasitic agents. asm.org
Antiviral Properties (within Dermaseptin family context)
The antiviral properties of the dermaseptin family provide a contextual basis for the potential of its members. frontiersin.org Dermaseptin S4 and its derivatives have shown activity against Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2), including acyclovir-resistant strains, and Human Immunodeficiency Virus (HIV-1). frontiersin.orgresearchgate.netresearchgate.net The mechanism is thought to involve interference with the early stages of viral replication. frontiersin.org Furthermore, Dermaseptin 01 has demonstrated an antiviral effect against Dengue virus type 2. unirioja.es More recent research has also explored the efficacy of dermaseptin analogs against Zika virus. nih.gov These findings underscore the broad antiviral potential within the dermaseptin family. frontiersin.orgunirioja.es
Anticancer and Anti-Proliferative Activities
Research into the anticancer properties of dermaseptins is a growing field, and this compound has been identified as having anti-proliferative activity. nih.govspandidos-publications.com Studies have shown that this compound can inhibit the growth of several human cancer cell lines. nih.govspandidos-publications.com This activity is often accompanied by low hemolytic activity, suggesting a degree of selectivity for cancer cells over normal mammalian cells. nih.govnih.gov
Specifically, this compound has been found to modulate the growth of human non-small cell lung cancer cells (H157) and a human neuronal glioblastoma cell line (U251MG). peerj.comspandidos-publications.com Other dermaseptins, like Dermaseptin B2, have been shown to inhibit the proliferation of human prostatic adenocarcinoma cell lines (PC-3). peerj.comspandidos-publications.complos.org The proposed mechanism for some dermaseptins involves interaction with the cancer cell membrane, leading to permeabilization and cell death. mdpi.com
Table 4: Anti-Proliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| H157 | Non-small cell lung cancer | 6.75 | peerj.com |
| U251MG | Neuronal glioblastoma | Moderate to High Inhibition | nih.govnih.gov |
Efficacy against Various Human Cancer Cell Lines (e.g., glioblastoma, prostate, mammary)
Research has demonstrated that this compound exhibits inhibitory activity against several human cancer cell lines. spandidos-publications.comnih.gov Its efficacy has been specifically documented against human neuronal glioblastoma, prostate cancer, and non-small cell lung cancer. spandidos-publications.comnih.govtechscience.com Studies have found that Dermaseptin-PD-2 can modulate the growth of the prostate cancer cell line PC-3, the non-small cell lung cancer cell line H157, and the human neuronal glioblastoma cell line U251MG. spandidos-publications.com One study reported more potent effects on H157 and PC-3 cells compared to U251MG cells. nih.gov Notably, the peptide has been reported to show lower cytotoxicity toward normal human cell lines, suggesting a degree of selectivity for cancer cells. spandidos-publications.com While the dermaseptin family has been studied against a wide array of cancers, specific data on the efficacy of this compound against mammary cancer cell lines is not detailed in the reviewed scientific literature.
Table 1: In Vitro Efficacy of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| PC-3 | Prostate Adenocarcinoma | 3.17 | nih.gov |
| H157 | Non-Small Cell Lung Carcinoma | 6.43 | nih.gov |
Effects on Cancer Cell Proliferation and Colony Formation
This compound has been shown to inhibit the proliferation of cancer cells. nih.govnih.gov This anti-proliferative activity was assessed using MTT assays, which measure cell viability and metabolic activity. nih.gov The peptide demonstrated a dose-dependent inhibition of cell growth in the tested cancer cell lines. nih.gov While the inhibition of proliferation is well-documented, specific research detailing the effects of this compound on the ability of cancer cells to form colonies (colony formation assays) has not been extensively reported in the available literature. Other members of the dermaseptin family, such as Dermaseptin B2, have been explicitly shown to inhibit colony formation in prostate and mammary tumor cells, a crucial measure of a cancer cell's ability to divide and grow into a tumor. nih.govplos.orgiiitd.edu.in
Anti-angiogenic Effects on Endothelial Cells (based on family activities)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The dermaseptin family of peptides has demonstrated anti-angiogenic properties. spandidos-publications.comnih.gov For instance, Dermaseptin B2 has been shown to possess angiostatic (anti-angiogenic) activity, inhibiting the proliferation and capillary formation of endothelial cells in vitro. nih.govplos.org In vivo studies with Dermaseptin B2 also confirmed that it could inhibit tumor-associated angiogenesis. nih.gov Given that anti-angiogenic effects are considered a key mechanism for the anticancer activity of this peptide family, it is plausible that this compound may also possess similar capabilities, although direct studies are required for confirmation. nih.gov
Synergistic Biological Effects
This compound was co-discovered with another novel peptide, Dermaseptin PD-1, from the same frog species. nih.gov Research investigating the combined effects of these two peptides has revealed cooperative activity. nih.govnih.gov Specifically, a study on their anti-cancer effects against the human neuronal glioblastoma cell line U251MG found that the combination of Dermaseptin PD-1 and this compound resulted in an additive effect against the proliferation of these cancer cells. nih.gov A synergistic interaction was also noted between the two peptides in inhibiting the growth of the bacterium Escherichia coli. nih.govnih.gov
Potentiation refers to the ability of one agent to increase the effectiveness of another. While other dermaseptins have been studied in combination with different agents—for example, Dermaseptin B2's activity can be enhanced by chondroitin (B13769445) sulfate (B86663) C or alginate nanoparticles plos.orgnih.gov—there is currently no specific information in the scientific literature regarding the potentiation of this compound's biological activities by other agents.
Immunomodulatory Aspects
Host defense peptides, including dermaseptins, are increasingly recognized for their ability to modulate the host's immune response in addition to their direct antimicrobial or anticancer effects. oup.commdpi.com The dermaseptin family is known to possess immunomodulatory properties. mdpi.comeurekaselect.com For example, Dermaseptin-01 has been shown to act as a modulator of the innate immune system by increasing the phagocytic capacity and hydrogen peroxide production of macrophages. eurekaselect.com More specifically, another dermaseptin named DMS-DA6, also from Pachymedusa dacnicolor (the same source as PD-2-2), was recently reported to modify systemic leukocyte populations, including monocytes, macrophages, and T lymphocytes, in a mouse model of infection. oup.com These findings suggest that peptides from this frog have a tangible impact on the immune system, and it is therefore plausible that this compound could exhibit similar immunomodulatory activities, a promising area for future research.
Effects on Immune Cell Function (e.g., leukocyte death, macrophage activity)
This compound and its variants exhibit direct effects on the viability and function of immune cells. nih.gov Studies have shown that peptides derived from PD-2-2 can induce the death of leukocytes. nih.gov This effect appears to be selective for immune cells, as the peptides did not affect other cell types like epithelial cells or erythrocytes at similar concentrations. nih.gov The mechanism of cell death involves rapid permeabilization of the cell membrane, leading to a loss of cellular integrity. nih.gov
The cytotoxic activity against leukocytes was observed with different forms of the peptide, with shorter variants appearing more potent than longer ones. nih.gov For example, after a 30-minute incubation with a fraction containing the peptide at a concentration of 100 µg/mL, 100% of human leukocytes were dead. nih.gov This suggests a rapid and potent effect on immune cells.
Table 1: Effect of this compound Derivatives on Human Cell Viability This table is interactive. You can sort and filter the data.
| Peptide Variant | Cell Type | Concentration | Incubation Time | % Live Cells | Source |
|---|---|---|---|---|---|
| DRS-DA2N | Leukocytes | 100 µg/mL | 30 min | 0% | nih.gov |
| DRS-DA2N | Epithelial Cells | Various | 2 hours | No significant effect | nih.gov |
| DRS-DA2NEQ | Epithelial Cells | Various | 2 hours | No significant effect | nih.gov |
| DRS-DA2N | A549 Cells | Various | 1 hour | No significant effect | nih.gov |
While direct studies on this compound's effect on macrophage-specific activities are limited, research on other dermaseptins provides insight into the family's potential. For instance, Dermaseptin S1 stimulates the microbicidal activities of polymorphonuclear leukocytes (neutrophils), significantly increasing the production of reactive oxygen species (respiratory burst) and the release of myeloperoxidase. nih.gov Neutrophils and macrophages are key phagocytic partners in the immune system, and products secreted by neutrophils can modulate macrophage functions to enhance innate immunity. frontiersin.orgmdpi.com The ability of some dermaseptins to activate neutrophils suggests a potential indirect influence on macrophage activity during an inflammatory response. nih.govmdpi.com
Mechanisms of Action of Dermaseptin Pd 2 2
Membrane-Active Mechanisms
The primary mode of action for Dermaseptin (B158304) PD-2-2, like many other cationic AMPs, involves direct interaction with and disruption of the cell membrane's lipid bilayer. nih.govnih.gov This interaction is governed by fundamental physicochemical principles and leads to a loss of membrane integrity.
Dermaseptins are typically unstructured or random-coiled in aqueous solutions. nih.gov However, upon encountering a cellular membrane, they undergo a conformational change, adopting a more structured α-helical secondary structure. nih.govnih.govresearchgate.net This transition is crucial for their biological activity, as the resulting amphipathic helix, with distinct hydrophobic and hydrophilic faces, facilitates insertion into the lipid bilayer. mdpi.com The amphipathic nature of Dermaseptin PD-2-2 is thought to enhance its interaction with cell membranes. mdpi.com
Following the initial binding and structural transition, dermaseptins disrupt the membrane's barrier function. nih.govnih.gov This process leads to permeabilization, allowing the leakage of ions and small molecules, which disrupts the cell's osmotic balance and transmembrane potential. mdpi.com This depolarization of the bacterial membrane is an early indicator of the peptide's disruptive action. nih.gov At sufficient concentrations, this disruption can lead to the formation of pores or channels, or even complete membrane lysis, resulting in cell death. nih.govmdpi.com Atomic force microscopy studies on bacteria treated with dermaseptin derivatives have revealed significant morphological changes, including membrane shrinkage, increased surface roughness, and disruption, highlighting the peptide's potent disruptive effect on the cell envelope. mdpi.com
A key factor governing the selectivity and initial interaction of this compound is electrostatic attraction. mdpi.com As a cationic peptide, it carries a net positive charge at physiological pH, which promotes a strong attraction to the negatively charged surfaces of microbial and cancer cells. mdpi.comnih.gov this compound possesses one more positive charge than the related Dermaseptin PD-1, which is suggested to enhance this electrostatic attraction. mdpi.com
The anionic nature of target cell membranes is a critical determinant of susceptibility. Cancer cell membranes, for instance, often exhibit a higher net negative charge compared to normal mammalian cells. nih.gov This is due to an increased surface expression of anionic molecules such as phosphatidylserine, O-glycosylated mucins, and sialylated glycoproteins and glycolipids. nih.gov This difference in membrane composition provides a basis for the selective targeting of cancer cells by cationic peptides like this compound. mdpi.comnih.gov The peptide's efficacy against various cancer cell lines, as shown by its IC50 values, underscores this targeted activity. mdpi.com
Table 1: Inhibitory Concentration (IC50) of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| H157 | Non-small cell lung carcinoma | 6.43 |
| PC-3 | Prostate adenocarcinoma | 3.17 |
| U251 MG | Neuronal glioblastoma | 13.43 |
| Data sourced from Shi et al., 2016. mdpi.com |
Several models have been proposed to describe how α-helical AMPs disrupt membranes. For dermaseptins, the "carpet" model is widely suggested. nih.govmdpi.complos.org In this model, the peptide monomers first bind electrostatically to the anionic phospholipid headgroups on the membrane surface, effectively coating it like a carpet. nih.govplos.org This accumulation continues until a threshold concentration is reached. nih.gov Once this critical concentration is achieved, the peptides induce membrane destabilization, possibly by creating tension and curvature stress, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. nih.govplos.org
Intracellular Mechanisms and Target Pathways
While membrane disruption is a primary killing mechanism, some evidence suggests that dermaseptins can also translocate across the membrane to interact with intracellular targets. nih.gov
After the initial electrostatic binding to the cell surface, internalization may occur. Studies on the closely related Dermaseptin B2 have revealed that cell surface glycosaminoglycans (GAGs), such as chondroitin (B13769445) sulfate (B86663), play a partial role in its antiproliferative mechanism and internalization. nih.govplos.orgnih.gov GAGs are long, unbranched polysaccharides that are abundant on the surface of many eukaryotic cells, particularly cancer cells, and contribute to the net negative charge of the cell surface. nih.gov The interaction with sulfated GAGs appears to be important for the activity of cell-penetrating peptides and can promote the adoption of the bioactive α-helical structure in dermaseptins. nih.gov It is hypothesized that Dermaseptin B2, and likely similar peptides such as PD-2-2, may use GAGs as initial docking sites to increase their concentration at the cell surface, thereby facilitating subsequent membrane translocation or disruption. nih.govnih.gov
Absence of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a common mechanism for many anti-cancer agents. However, evidence from studies on key members of the dermaseptin family suggests a non-apoptotic pathway. Research on the mechanism of action of Dermaseptin B2 (Drs B2) on human prostate adenocarcinoma (PC3) cells demonstrated that the peptide does not induce cell death via apoptosis. nih.govresearchgate.net
Key findings that support a non-apoptotic, caspase-independent mechanism for dermaseptins like Drs B2 include:
No Activation of Caspase-3: Caspases are a family of protease enzymes crucial for initiating and executing apoptosis. Studies showed no activation of caspase-3 in PC3 cells treated with Drs B2. nih.govresearchgate.net
No Change in Mitochondrial Membrane Potential: A disruption or decrease in the mitochondrial membrane potential is a hallmark of early apoptosis. nih.govmdpi.com However, investigations revealed no changes in the mitochondrial membrane potential of PC3 cells following exposure to Drs B2. nih.govresearchgate.netplos.org
These findings strongly indicate that the cell death mechanism is independent of the classical mitochondrial apoptotic pathway. While these specific analyses have not been published for this compound, its high structural similarity to Dermaseptin B2 suggests it may employ a similar non-apoptotic mode of action. mdpi.com
Induction of Necrotic Cell Death Pathways
In contrast to apoptosis, evidence points towards the induction of a necrotic-like cell death pathway by dermaseptins. nih.govnih.gov Necrosis is a form of cell death characterized by the loss of plasma membrane integrity, leading to the release of intracellular components.
Studies on Dermaseptin B2 have shown:
A rapid increase in the amount of cytosolic lactate (B86563) dehydrogenase (LDH) released from tumor cells. researchgate.netplos.orgnih.gov LDH is an enzyme that is released only when the plasma membrane is compromised, making it a key indicator of necrotic cell death.
Flow cytometry analysis of treated cells showed an increase in the population of cells stained with propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with damaged membranes. nih.gov This further confirms a loss of membrane integrity consistent with necrosis. nih.govnih.gov
The primary mechanism is believed to be the direct disruption of the cell's lipid bilayer. nih.gov As a cationic peptide, this compound has a net positive charge, which facilitates a strong electrostatic attraction to the negatively charged membranes of cancer cells. mdpi.com Its ability to form an amphipathic α-helical structure allows it to insert into and disrupt the cell membrane, leading to lysis and cell death. mdpi.comnih.gov
Potential for Interaction with Intracellular Components
While the primary target of many dermaseptins is the cell membrane, there is evidence that these peptides can also enter the cell and interact with intracellular components. researchgate.net
Confocal microscopy analysis has revealed that Dermaseptin B2 can interact with the tumor cell surface, form aggregates, and subsequently penetrate the cells. nih.govresearchgate.net In sensitive human tumor cells (PC3), Dermaseptin B2 has been observed accumulating at the cytoplasmic membrane before entering both the cytoplasm and the nucleus . plos.org In less sensitive cells, the peptide was found packaged in vesicles at the cell membrane. plos.org
The ability to translocate across the plasma membrane suggests that once inside the cell, dermaseptins could have secondary targets. Some studies on the broader dermaseptin family have suggested that these peptides can inhibit the synthesis of both DNA and RNA, indicating a direct interaction with intracellular processes. researchgate.net Although the specific intracellular targets of this compound have not been identified, its ability to kill cancer cells may involve both membrane disruption and subsequent engagement with components within the cytoplasm or nucleus.
Antiproliferative Activity of this compound
This compound has demonstrated potent and broad-spectrum antiproliferative effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the peptide required to inhibit the growth of 50% of the cancer cells, have been determined for several cell lines.
Data sourced from Shi et al., 2016. mdpi.com
Chemical Synthesis and Analog Development of Dermaseptin Pd 2 2
Solid-Phase Peptide Synthesis Methodologies
The chemical synthesis of Dermaseptin (B158304) PD-2-2 and its analogs is predominantly achieved through stepwise solid-phase peptide synthesis (SPPS). iiitd.edu.innih.govmdpi.com This method has proven to be highly efficient for producing these peptides for research and potential therapeutic applications.
A common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. iiitd.edu.inactascientific.com In this strategy, the peptide chain is assembled on a solid support, such as a Rink Amide resin, which allows for the creation of a C-terminally amidated peptide, a common feature of naturally occurring dermaseptins. iiitd.edu.innih.gov The synthesis proceeds by the sequential addition of Nα-Fmoc protected amino acids. The side chains of reactive amino acids are protected with groups like tert-butyloxycarbonyl (Boc) for lysine (B10760008) and tryptophan to prevent unwanted side reactions. iiitd.edu.in
Following the completion of the peptide chain assembly, the crude peptide is cleaved from the resin and deprotected. Purification of the synthetic peptide is typically carried out using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net The purity and identity of the final peptide are then confirmed by analytical techniques such as mass spectrometry (e.g., MALDI-TOF MS) and MS/MS fragmentation. nih.govmdpi.com
Design and Development of Synthetic Analogues
The development of synthetic analogues of Dermaseptin PD-2-2 is driven by the need to improve its biological activity, selectivity, and stability. This involves a range of strategies, from simple truncations to more complex modifications.
Truncated Peptides and Their Bioactivity
Research on dermaseptin S4, a related peptide, has shown that truncated derivatives, such as the 16-mer, 13-mer, and 10-mer, can retain antimicrobial activity, although their potency may be diminished. nih.govacs.org A 19-mer truncated derivative of another dermaseptin, DM-PC, demonstrated similar antimicrobial potency to the parent peptide but with significantly reduced hemolytic activity. nih.gov These findings suggest that shortening the peptide chain can be a viable strategy to enhance the therapeutic index of dermaseptin analogues. nih.govnih.gov
Rational Design of Modified Peptides (e.g., N-terminal modifications, fusion peptides)
Rational design approaches are employed to create modified this compound analogues with enhanced properties. nih.gov This often involves modifications at the N-terminus or the creation of fusion peptides.
N-terminal Modifications: The N-terminal region of dermaseptins is critical for their interaction with microbial membranes. asm.org Modifications in this region can significantly impact activity. For example, replacing N-terminal amino acids with fatty acids has been shown to modulate the peptide's hydrophobicity and charge, often leading to improved bactericidal properties. nih.gov In a study on dermaseptin S4 derivatives, replacing the N-terminal dipeptide with heptanoic acid or aminododecanoic acid resulted in enhanced potency. nih.gov
Fusion Peptides: The fusion of other peptide sequences to dermaseptin analogues is another strategy to enhance their function. For instance, the addition of the TAT peptide (GRKKRRQRRR), a cell-penetrating peptide, to the N-terminus of a truncated dermaseptin analogue (DP-1) resulted in a fusion peptide (DP-2) with significantly improved antimicrobial and anticancer activity. nih.gov This indicates that the N-terminus plays a key role in bioactivity and that fusing functional domains can be a powerful design strategy. nih.gov
Structure-Activity Relationship (SAR) Studies on Engineered this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. These studies provide insights that guide the design of more potent and selective peptides.
Influence of Amino Acid Substitutions on Activity Spectrum
The substitution of specific amino acids can dramatically alter the activity spectrum of dermaseptin analogues. Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine, generally enhances antimicrobial activity. researchgate.netmdpi.com For example, the K4K20S4 analogue of dermaseptin S4, with two methionine-to-lysine substitutions, exhibited significantly higher potency against bacteria compared to the native peptide. mdpi.comcapes.gov.br
Conversely, modulating hydrophobicity through amino acid substitutions can also fine-tune the activity. Replacing lysine with methionine in a dermaseptin S4 derivative enhanced its activity against Staphylococcus aureus while decreasing it against Escherichia coli. asm.org This demonstrates that specific amino acid changes can lead to enhanced discrimination between different types of bacteria. asm.org
Impact of Peptide Length and Helicity on Potency
The length and secondary structure, particularly the α-helicity, of this compound analogues are critical determinants of their potency. nih.govnih.gov
Peptide Length: As mentioned in the truncation studies, peptide length is directly correlated with potency, with shorter peptides generally showing weaker antimicrobial activity. vulcanchem.com However, there is a balance to be struck, as shorter peptides can also exhibit reduced toxicity to host cells. nih.gov
Helicity: Dermaseptins typically adopt an α-helical conformation upon interacting with microbial membranes, and this structure is crucial for their mechanism of action. vulcanchem.comacs.org The stability of this helical conformation can be influenced by amino acid sequence and is often correlated with antimicrobial potency. mdpi.com For instance, the high potency of some dermaseptin derivatives is attributed not only to a higher net positive charge but also to the stabilization of their helical structure. mdpi.com Circular dichroism studies have confirmed the correlation between the α-helical content of dermaseptin analogues and their antibacterial properties. nih.gov Dermaseptin-PD-2, for example, is predicted to form a more continuous and larger α-helical region compared to the related Dermaseptin-PD-1, which may contribute to its broader activity spectrum. mdpi.com
Role of Cationicity and Hydrophobicity in Biological Function
The biological activities of dermaseptins, including this compound, are intrinsically linked to their physicochemical properties, most notably their net positive charge (cationicity) and the presence of water-repelling amino acid residues (hydrophobicity). vulcanchem.com These two characteristics are fundamental to the peptide's ability to interact with and disrupt the membranes of microbial and cancer cells. mdpi.comfrontiersin.org Dermaseptins are generally cationic peptides that can fold into an amphipathic α-helical structure in a hydrophobic environment, such as a cell membrane. nih.gov This structure places the hydrophobic residues on one side of the helix and the cationic residues on the other, facilitating membrane interaction and subsequent permeabilization. vulcanchem.compeerj.com
Research into the dermaseptin family has consistently shown that an optimal balance between cationicity and hydrophobicity is crucial for potent biological activity. vulcanchem.com Studies involving the synthesis of dermaseptin analogs have demonstrated that modulating these properties can significantly enhance or alter their function. For instance, increasing the cationicity, often by substituting neutral or acidic amino acids with basic residues like lysine, can bolster antimicrobial activity. vulcanchem.comresearchgate.net Similarly, increasing hydrophobicity, typically by incorporating more hydrophobic amino acids such as leucine, has also been shown to improve antimicrobial and even anticancer effects. researchgate.netnih.gov
Further research on dermaseptin derivatives has provided more granular insights. For example, modifications to a 13-mer dermaseptin derivative revealed that increasing the positive charge while maintaining hydrophobicity led to enhanced activity against Gram-negative bacteria but reduced activity against Gram-positive bacteria. asm.org Conversely, enhancing hydrophobicity while decreasing the positive charge resulted in the opposite effect, highlighting a trade-off that can be exploited to achieve specificity. asm.org
The development of analogs for other dermaseptins, such as Dermaseptin-PS3 (DPS3), further illustrates these principles. Creating a cationicity-enhanced analog (K5, 17-DPS3) and a hydrophobicity-enhanced analog (L10, 11-DPS3) both resulted in improved antimicrobial activity compared to the parent peptide. nih.govmdpi.com Notably, the increase in hydrophobicity in the L10, 11-DPS3 analog also led to a marked enhancement of its antiproliferative activity against cancer cells. nih.gov However, a critical consideration in analog development is that increasing these properties can also lead to higher lytic activity against mammalian cells, such as red blood cells. researchgate.netmdpi.com
Data Tables
Table 1: Comparative Activity of Dermaseptin-PD-1 and Dermaseptin-PD-2
| Peptide | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Dermaseptin-PD-1 | Broad-spectrum, but less potent than PD-2. mdpi.com | Effective against U251MG human neuronal glioblastoma cells. mdpi.com |
| Dermaseptin-PD-2 | Higher potency and identical antibacterial spectrum to PD-1. mdpi.com | More potent and broader spectrum; effective against H157, PC-3, and U251MG cancer cell lines. mdpi.com |
Table 2: Effects of Modifying Cationicity and Hydrophobicity in a Dermaseptin-PS3 Analog
| Peptide | Modification | Net Charge | Key Outcome |
|---|---|---|---|
| Dermaseptin-PS3 (DPS3) | Parent Peptide | +2 | Baseline antimicrobial and anticancer activity. nih.gov |
| K5, 17-DPS3 | Increased Cationicity (replaced acidic amino acids with lysine). researchgate.net | +6 | Enhanced antimicrobial activity. nih.gov |
| L10, 11-DPS3 | Increased Hydrophobicity (replaced neutral amino acids with leucine). researchgate.net | +2 | Enhanced antimicrobial and anticancer activity. researchgate.netnih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dermaseptin-PD-1 |
| Dermaseptin-PD-2 |
| Dermaseptin-PS3 (DPS3) |
| K5, 17-DPS3 |
| L10, 11-DPS3 |
| Leucine |
Comparative Analysis and Evolution Within the Dermaseptin Family
Sequence Homology and Divergence within the Dermaseptin (B158304) Superfamily
A defining characteristic of the dermaseptin superfamily is the stark contrast between the conservation of their precursor sequences and the hypervariability of the mature peptide sequences. kambonomad.comvulcanchem.com The genes encoding dermaseptins typically consist of a highly conserved N-terminal preprosequence of about 50 residues, which includes a 22-residue signal peptide and an acidic intervening sequence. kambonomad.com This conserved region is followed by a highly variable C-terminal sequence that codes for the mature, biologically active peptide. kambonomad.com This genetic architecture, featuring repeated gene duplications followed by focal hypermutations in the mature peptide coding region, has generated an immense diversity of peptides. kambonomad.com
Dermaseptin PD-2-2, also known as Dermaseptin-DA2, was identified from the skin secretions of the giant Mexican leaf frog, Agalychnis dacnicolor (formerly Pachymedusa dacnicolor). nih.govuniprot.org Its precursor cDNA reveals a mature peptide of 31 amino acids. nih.gov A comparison with other dermaseptins, such as Dermaseptin-PD-1 from the same species and the well-studied Dermaseptin-B2 from Phyllomedusa bicolor, highlights the patterns of conservation and divergence. nih.govnih.gov While there are clear similarities, particularly at the N-terminus, significant variation exists throughout the sequences. nih.gov
| Peptide | Sequence | Length | Organism |
|---|---|---|---|
| This compound | ALWKDMLKGIGKTLAEIAKGVAKQAAKQA-NH2 | 31 | Agalychnis dacnicolor |
| Dermaseptin-PD-1 | ALWKEMLKGIGKGLAEVAKGVAKQAAKQA-NH2 | 31 | Agalychnis dacnicolor |
| Dermaseptin-B2 | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ-NH2 | 34 | Phyllomedusa bicolor |
Data sourced from Shi et al. (2016). nih.gov
Despite the high degree of sequence divergence, members of the dermaseptin family (sensu stricto) share key structural features and conserved motifs. nih.govpeerj.com One of the most prominent is a conserved Tryptophan (Trp) residue at position 3 of the mature peptide. nih.govimrpress.com This residue is considered crucial for the peptide's interaction with and insertion into microbial membranes. Another signature pattern is a conserved motif, often variations of AA(A/G)KAAL(G/N)A, located in the central part of the peptide. nih.govimrpress.com These conserved elements are embedded within a framework of lysine-rich, polycationic sequences that typically adopt an amphipathic α-helical structure in membrane-like environments, a conformation critical for their lytic activity. peerj.comnih.gov
Functional Diversity and Specialization among Dermaseptin Variants
The sequence variability observed across the dermaseptin superfamily directly translates into a broad spectrum of biological activities. kambonomad.com Peptides that are closely related can exhibit significant differences in their potency, microbial selectivity, and cytotoxicity. peerj.com This functional diversity allows the host organism to mount a robust defense against a wide array of pathogens. mdpi.com
Dermaseptins are known for their potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, yeasts, protozoa, and even filamentous fungi. researchgate.netunirioja.es However, the specific activity profile varies between peptides. For instance, Dermaseptin S4 is noted for its high hemolytic activity compared to other dermaseptins, while derivatives have been engineered to reduce this toxicity while maintaining antimicrobial potency. asm.orgmdpi.com this compound has been reported to exhibit cytotoxicity against several human cancer cell lines, a trait shared with other dermaseptins like PD-1 and B2. peerj.com This suggests that beyond antimicrobial defense, these peptides may have other specialized biological roles. The selectivity for microbial or cancer cells over host cells is often attributed to differences in membrane composition, particularly the presence of anionic phospholipids (B1166683) on target cell surfaces. asm.orgasm.org
| Peptide | Primary Activity | Noted Selectivity/Other Activity |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Cytotoxic to MCF-7, H157, PC-3, U251MG, and MDA-MB-435S cancer cell lines. peerj.com |
| Dermaseptin S4 | Antimicrobial, Antimalarial | Notably more hemolytic to erythrocytes than many other dermaseptins. asm.org |
| Dermaseptin B2 | Antimicrobial, Anticancer | Potent anti-proliferative effect on PC-3 prostate cancer cells. peerj.com |
| Dermaseptin 01 | Antimicrobial, Antiviral | Shows selective antiviral activity against Dengue virus type 2 but not Herpes simplex virus type 1 or Vaccinia virus. unirioja.es |
The remarkable diversity within the dermaseptin superfamily is not random but is shaped by strong evolutionary pressures. kambonomad.com There is substantial evidence for positive Darwinian selection (also known as diversifying selection) acting on the genes encoding these peptides. kambonomad.comoregonstate.edu This process favors the accumulation of non-synonymous mutations (those that change an amino acid) in the region coding for the mature peptide. uu.nl The ratio of non-synonymous to synonymous substitutions is often greater than one, a hallmark of positive selection. kambonomad.com
This evolutionary strategy is thought to be an adaptation to the host's constant "arms race" with a diverse and rapidly evolving community of microbial pathogens. mdpi.comresearchgate.net By generating a vast combinatorial library of peptides through gene duplication and hypermutation, the frog's innate immune system increases the probability of having an effective defense against new or resistant pathogens. kambonomad.comsci-hub.se This rapid evolution allows the peptide arsenal (B13267) to be continually updated, providing a dynamic and resilient first line of defense. vulcanchem.comoregonstate.edu
Advanced Research Methodologies Applied to Dermaseptin Pd 2 2 Studies
Molecular Biology Techniques
Molecular cloning techniques have been fundamental in identifying the genetic blueprint of Dermaseptin (B158304) PD-2-2 from its natural source.
Rapid Amplification of cDNA Ends (RACE-PCR)
The initial identification of the complementary DNA (cDNA) that encodes the biosynthetic precursor of Dermaseptin PD-2-2 was accomplished using the Rapid Amplification of cDNA Ends (RACE-PCR) technique. researchgate.net This powerful method allows for the amplification of nucleic acid sequences from a messenger RNA (mRNA) template when only a small portion of the sequence is known.
In the study of this compound, researchers utilized a degenerate primer designed to target a common conserved domain found within the 5'-untranslated regions of previously characterized dermaseptin-encoding cDNAs. nih.govnih.gov This approach led to the successful amplification and subsequent identification of two novel members of the dermaseptin family, including this compound, from the skin secretion of the phyllomedusine frog, Pachymedusa dacnicolor. nih.govnih.gov The RACE-PCR experiment yielded two distinct bands on gel electrophoresis, approximately 300 and 400 base pairs in size, which, after cloning, were confirmed to be two different cDNA sequences. nih.gov One of these sequences encoded the precursor for this compound. nih.gov
cDNA Library Construction and Screening
To gain a comprehensive understanding of the genetic information related to this compound, a cDNA library was constructed from the skin secretions of Pachymedusa dacnicolor. nih.govnih.gov A cDNA library is a collection of cloned DNA fragments that are complementary to the mRNA extracted from a particular tissue or organism. thermofisher.compup.ac.in This library represents only the expressed genes, lacking non-coding regions like introns. thermofisher.compup.ac.in
The process involved isolating polyadenylated mRNA from lyophilized skin secretion using magnetic oligo-dT beads. nih.gov This purified mRNA then served as the template for the synthesis of cDNA. youtube.com The construction of the cDNA library provided the necessary platform for cloning the full-length nucleic acid sequence of the this compound prepro-peptide. nih.gov The open-reading frame of the cloned cDNA for the this compound precursor was found to consist of 80 amino acids. nih.gov This sequence included an identical signal peptide to a related dermaseptin, Dermaseptin-PD-1, and the mature peptide sequence was preceded by a typical Lys-Arg endoproteolytic cleavage site. nih.gov
Biochemical and Biophysical Characterization Techniques
Following the identification of the gene, a suite of biochemical and biophysical methods was employed to purify the native peptide and to characterize its structural features.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was the primary technique used for the purification and isolation of this compound from the crude skin secretion of Pachymedusa dacnicolor. nih.govnih.gov RP-HPLC is a powerful analytical method for separating components of a mixture based on their hydrophobicity. lcms.cz
In this process, the crude skin secretion was subjected to preparative RP-HPLC. researchgate.net The fractions eluted from the chromatography column were collected, and each fraction was analyzed using mass spectrometry to identify peptides with molecular masses that matched the predicted mass of this compound derived from the cloned cDNA. researchgate.netnih.gov This combination of RP-HPLC and mass spectrometry confirmed the presence and primary structure of this compound in the natural secretion. nih.govnih.govresearchgate.net The use of trifluoroacetic acid (TFA) as a mobile phase additive is common in such purifications as it helps to improve chromatographic separation and peak shapes. lcms.cz
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a vital biophysical technique for investigating the secondary structure of peptides in different environments. americanpeptidesociety.org This method measures the differential absorption of left and right-circularly polarized light, which provides information on the peptide's conformation, such as the presence of α-helices, β-sheets, and random coils. americanpeptidesociety.org
Studies on dermaseptins have shown that these peptides typically exhibit a random coil structure in aqueous solutions. nih.govnih.gov However, in a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they tend to adopt an α-helical conformation. nih.govnih.gov For instance, CD analysis of two natural dermaseptin peptides revealed calculated α-helicity of 23.5% and 27.9% respectively. nih.gov The characteristic CD spectrum of an α-helix includes negative peaks around 208 and 222 nm. nih.gov This conformational change is crucial for the peptide's ability to interact with and disrupt microbial cell membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of molecules in solution. neu.edu.tr For peptides like dermaseptins, NMR is used to determine their precise folding and conformation when interacting with membrane-mimicking environments, such as SDS micelles. nih.gov
NMR studies on a related peptide, Dermaseptin B2, revealed that it is unstructured in water but forms helical conformations in TFE/water mixtures and in the presence of SDS micelles. nih.gov In SDS micelles, Dermaseptin B2 was found to adopt a well-defined amphipathic helix connected to a more flexible helical segment by a hinge region. nih.gov Similarly, the structure of Dermaseptin S9 was analyzed using two-dimensional NMR, showing it adopts a nonamphipathic α-helical conformation in a TFE/water mixture. researchgate.netnih.gov These detailed structural insights obtained from NMR are critical for understanding the mechanism of action of these antimicrobial peptides. psu.edu
Atomic Force Microscopy (AFM) for Membrane Alterations
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize and measure the physical properties of surfaces at the nanoscale. medsci.org In the study of antimicrobial peptides like dermaseptins, AFM is instrumental in elucidating the mechanisms of membrane disruption. ucl.ac.uk The technique operates by scanning a sharp tip mounted on a flexible cantilever across a sample's surface. ucl.ac.uk Interactions between the tip and the sample cause the cantilever to deflect, which is then used to create a detailed topographical map. medsci.orgucl.ac.uk
AFM studies on dermaseptin derivatives have revealed significant morphological changes on the surface of treated bacteria. For instance, research on the effects of the dermaseptin analog K4S4(1-16) on Acinetobacter baumannii demonstrated a considerable increase in the cell surface roughness, from 25.77 nm in untreated bacteria to 43.41 nm after peptide treatment. nih.gov The images obtained showed that the peptide had a highly disruptive effect, causing changes in cell shape, shrinkage, and visible membrane disruption without necessarily causing complete lysis. nih.gov This suggests that the peptide's mode of action involves altering membrane integrity and osmolarity. nih.gov Such direct visualization of peptide-induced membrane damage provides critical insights into the antimicrobial mechanism, showing how these peptides compromise the physical barrier of target cells. ucl.ac.uk
Cell-Based Assays for Functional Analysis
Cell proliferation and viability assays are fundamental in assessing the cytotoxic potential of compounds like this compound against various cell lines, particularly cancer cells. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govpeerj.com This colorimetric assay measures the metabolic activity of cells; a reduction in cell viability leads to a decrease in metabolic activity, which is quantified by a change in color. peerj.com
Studies on novel dermaseptins, including Dermaseptin-PD-1 and Dermaseptin-PD-2, have utilized these assays to evaluate their anti-cancer properties. nih.gov Research has shown that dermaseptins can inhibit the proliferation of various human tumor cell lines, with their effectiveness often being concentration-dependent. nih.goviiitd.edu.in For example, Dermaseptin-PD-2, along with its counterpart Dermaseptin-PD-1, exhibited inhibitory effects against the growth of tested cancer cell lines with low hemolytic activity. nih.gov Another study on dermaseptin derivatives, DRS-DU-1 and the designed peptide DP-2, demonstrated selective activity against H157 and PC-3 cancer cells. peerj.com The concentration that inhibits 50% of cell growth (GI50 or IC50) is a key metric derived from these assays. iiitd.edu.in For instance, the dermaseptin analog DP-2 showed IC50 values of 3.21 µM against H157 cells and 6.75 µM against PC-3 cells. peerj.com
Table 1: Anti-proliferative Activity of Selected Dermaseptins Against Cancer Cell Lines
| Peptide | Cell Line | IC50 / GI50 (µM) | Source |
|---|---|---|---|
| DRS-DU-1 | H157 | 8.43 | peerj.com |
| DRS-DU-1 | PC-3 | 21.6 | peerj.com |
| DP-2 | H157 | 3.21 | peerj.com |
| DP-2 | PC-3 | 6.75 | peerj.com |
| Dermaseptin B2 | BxPC3 | 2.31 ± 0.41 | nih.gov |
| Dermaseptin B2 | DU145 | 0.71 ± 0.55 | nih.gov |
| Dermaseptin B2 | PC3 | 2.17 ± 0.48 | nih.gov |
| Dermaseptin B2 | LNCaP | 2.65 ± 1.09 | nih.gov |
| Dermaseptin B2 | RD (72h) | 5.993 | scirp.org |
Membrane integrity assays are crucial for determining if a compound's cytotoxic effect involves damaging the cell membrane. sigmaaldrich.com The Lactate (B86563) Dehydrogenase (LDH) release assay is a widely used method for this purpose. sigmaaldrich.comiivs.org LDH is a stable enzyme found in the cytoplasm of all cells. researchgate.net When the plasma membrane is compromised, LDH is released into the surrounding culture medium. iivs.orgresearchgate.net The amount of LDH released is proportional to the extent of cell damage or lysis, and it can be quantified by measuring its enzymatic activity. sigmaaldrich.com
Research on Dermaseptin B2, a well-studied member of the dermaseptin family, has shown that it induces a rapid release of LDH from tumor cells. iiitd.edu.innih.gov In studies using the PC3 prostate adenocarcinoma cell line, treatment with Dermaseptin B2 resulted in a significant, time- and concentration-dependent increase in extracellular LDH. nih.gov For example, after three hours of treatment, concentrations of 1 µM and 7.5 µM of Dermaseptin B2 caused the release of 15% and 80% of the total LDH, respectively. nih.gov This rapid LDH release indicates that the peptide acts by disrupting the cell membrane, a mechanism consistent with necrosis rather than apoptosis, which is a more programmed and slower form of cell death. iiitd.edu.in
Confocal microscopy is a powerful fluorescence imaging technique that allows for the creation of high-resolution, three-dimensional images of cells and tissues. licorbio.comd-nb.info By eliminating out-of-focus light, it provides clear optical sections, enabling researchers to visualize the precise location of fluorescently labeled molecules within cellular structures. licorbio.com This is particularly useful for tracking the interaction of peptides like dermaseptins with target cells. nih.gov
Studies using fluorescently labeled Dermaseptin B2 have employed confocal microscopy to observe its cellular localization and mechanism of entry into tumor cells. iiitd.edu.innih.gov These investigations revealed that the peptide initially interacts with the cell surface, where it can form aggregates. iiitd.edu.in Following this initial binding, the peptide penetrates the cell. iiitd.edu.innih.gov For example, after a 5-minute incubation with PC3 cells, a fluorescent analog of Dermaseptin B2 was observed at both the extracellular and transmembrane domains. nih.gov Three-dimensional reconstructions from confocal images can confirm the localization of the peptide relative to cellular compartments, such as the plasma membrane and the nucleus, providing a detailed view of the internalization process. d-nb.infobiorxiv.org
Bioinformatic and Computational Approaches
Bioinformatic tools are essential for analyzing the structural and evolutionary relationships between peptides within a family like the dermaseptins. sci-hub.se Phylogenetics, the study of evolutionary relatedness, often uses sequence alignment to compare DNA or amino acid sequences. vanderbilt.edu The process involves arranging sequences to identify regions of similarity, which may be a consequence of functional, structural, or evolutionary relationships. vanderbilt.edu
The dermaseptin superfamily is characterized by a unique gene structure where the precursors (preprodermaseptins) have a highly conserved N-terminal signal peptide and an acidic pro-region, but a hypervariable C-terminal domain that corresponds to the mature antimicrobial peptide. sci-hub.se Sequence alignments of various preprodermaseptins, including those from the frog Pachymedusa dacnicolor (the source of this compound), highlight this pattern. sci-hub.seuniprot.org This striking contrast between the conserved and variable regions is one of the most extreme examples of divergence observed for homologous gene products. sci-hub.se By aligning the sequences of mature peptides and their precursors, researchers can construct phylogenetic trees that illustrate the evolutionary divergence and relationships among the different members of the dermaseptin family. vanderbilt.eduresearchgate.net
Molecular Dynamics Simulations (for related dermaseptins)
Molecular dynamics (MD) simulations have emerged as a powerful computational methodology to provide detailed, atomistic insights into the structural dynamics and interaction mechanisms of antimicrobial peptides, including members of the dermaseptin family. acs.orgnih.gov While specific MD studies on this compound are not extensively documented in public literature, a wealth of research on closely related dermaseptins, such as Dermaseptin B2 and Dermaseptin S4, offers significant understanding of how these peptides behave in biological environments. acs.orgsoton.ac.uk These simulations are crucial for elucidating the conformational changes that are key to their biological activity. nih.gov
MD simulations of dermaseptins like Dermaseptin B2 have been instrumental in revealing their structural transitions in different environments. For instance, simulations show that Dermaseptin B2 is largely unstructured in an aqueous solution. acs.orgnih.govresearchgate.net However, upon interaction with a membrane-mimetic environment, such as sodium dodecyl sulfate (SDS) micelles or in the presence of trifluoroethanol (TFE), it adopts a more defined helical conformation. acs.orgnih.gov Specifically, studies combining NMR spectroscopy with molecular dynamics calculations have detailed that Dermaseptin B2 forms a well-defined amphipathic helix in the presence of SDS micelles. acs.orgnih.gov This coil-to-helix transition is a hallmark of many dermaseptins and is believed to be fundamental to their ability to interact with and disrupt microbial membranes. nih.govnih.gov
Simulations have also provided precise details about the orientation and insertion of these peptides into lipid bilayers. For Dermaseptin B2, MD studies confirmed its orientation at the aqueous/solid interface, showing an angle of approximately 15 ± 5 degrees with respect to a hydrophobic support. nih.gov Furthermore, simulations have helped to visualize the depth of insertion of specific residues, noting for example that the Trp3 residue of Dermaseptin B2 is buried within the micelle, close to the surface. acs.orgnih.gov This level of detail is critical for understanding the initial stages of peptide-membrane interaction.
The application of MD simulations extends to understanding the structure-activity relationships of dermaseptin analogues. For example, computational studies on Dermaseptin S4 and its analogues have been used to investigate their binding to viral proteins, such as the SARS-CoV-2 spike protein, and to assess how specific amino acid substitutions affect their interaction and potential inhibitory activity. nih.govui.ac.id These simulations can predict the stability of peptide-protein complexes and identify key intermolecular interactions, guiding the design of peptides with enhanced therapeutic potential. nih.gov
The insights gained from MD simulations on related dermaseptins are summarized in the table below, highlighting the key findings and the conditions under which the simulations were performed.
| Dermaseptin Analogue | Simulation Environment | Key Findings from Molecular Dynamics Simulations |
| Dermaseptin B2 | Aqueous solution, TFE/water mixtures, SDS micelles | Unstructured in water; adopts helical conformations in membrane-mimetic environments (TFE, SDS micelles). acs.orgnih.gov Forms a distinct amphipathic helix when bound to micelles. acs.org The N-terminal segment is crucial for antibacterial activity. acs.orgnih.gov |
| Dermaseptin B | Lipid bilayer (PC) | The lipid bilayer environment stabilizes the α-helical conformation of the peptide. nih.gov |
| Dermaseptin S4 Analogues | In complex with viral spike protein (SARS-CoV-2) | MD simulations substantiated the stability of the docked peptide-protein complex, suggesting certain analogues could act as effective therapeutic scaffolds. nih.gov |
| Dermaseptin S9 | Aqueous solution, TFE/water mixtures | The peptide is aggregated in water but forms a monomeric, nonamphipathic α-helical structure in the presence of TFE. acs.orgresearchgate.net |
These studies collectively demonstrate the power of molecular dynamics simulations to unravel the complex behavior of dermaseptin peptides at a molecular level, providing a foundational understanding that is applicable to the broader family, including this compound.
Future Research Directions for Dermaseptin Pd 2 2
Comprehensive Elucidation of Molecular Mechanisms
While the initial mechanism of action for dermaseptins is understood to involve electrostatic attraction to negatively charged cell membranes, leading to disruption, the precise molecular pathways triggered by Dermaseptin (B158304) PD-2-2 remain largely uncharacterized. nih.govmdpi.com Future investigations must focus on a more granular understanding of its interaction with target cells.
The lytic activity of dermaseptins is generally attributed to their ability to form pores in cell membranes through models like the "barrel-stave" or "toroidal pore" mechanisms. nih.govmdpi.com After an initial "carpet-like" accumulation on the membrane surface, these peptides are thought to insert themselves, disrupting membrane integrity and cellular osmotic balance. nih.gov However, whether this membrane disruption is the sole cause of cell death or if it initiates specific downstream signaling cascades is a critical question.
Future studies should aim to identify if Dermaseptin PD-2-2 induces a specific form of programmed cell death (PCD). nih.gov Research on other dermaseptins has indicated the induction of apoptosis-like mechanisms. mdpi.com It is crucial to investigate whether this compound activates key apoptotic mediators such as caspases. nih.govencyclopedia.pub Furthermore, other regulated cell death pathways should be explored, including:
Necroptosis: A form of programmed necrosis that could be relevant given the membrane-disrupting nature of the peptide. nih.govencyclopedia.pub
Pyroptosis: An inflammatory form of cell death that involves the formation of gasdermin pores in the membrane. nih.govencyclopedia.pub
Distinguishing between these pathways will provide a more complete picture of the peptide's mechanism and inform its potential therapeutic applications, particularly in oncology.
The primary target of this compound is considered to be the anionic phospholipids (B1166683) of microbial and cancer cell membranes. frontiersin.org However, the specificity and full range of its molecular interactions are not fully understood. Research on other dermaseptins, such as Dermaseptin B2, has shown that they can interact with glycosaminoglycans (GAGs) on the surface of cancer cells, which may facilitate cell internalization. nih.gov
Future research should investigate:
Interaction with specific membrane components: Identifying if this compound has a binding preference for certain lipids or surface proteins could explain its activity spectrum.
Cellular internalization: Studies should explore whether this compound can enter the cytoplasm or nucleus, as has been observed for other dermaseptins. nih.gov If internalization occurs, subsequent research must identify its intracellular targets, which could include DNA, RNA, or metabolic enzymes.
Rational Design of Advanced Peptide Constructs
The native sequence of this compound provides a robust template for engineering advanced peptides with improved therapeutic profiles. Through rational design, its potency can be increased, its spectrum of activity modified, and its specificity for target cells enhanced.
A promising strategy for improving the therapeutic index of antimicrobial peptides is the creation of chimeric constructs. This involves fusing the peptide with another molecule that can guide it to a specific target, thereby increasing local concentration and reducing off-target effects.
One successful example involved creating a chimeric peptide from a dermaseptin derivative and an RNA III-inhibiting peptide (RIP). nih.gov This construct was designed to prevent graft-associated infections by antibiotic-resistant staphylococci, demonstrating that a dermaseptin's antimicrobial action can be effectively combined with a different targeting mechanism. nih.gov Another approach is the development of hormonotoxins, where a peptide like Dermaseptin-B2 is conjugated to a hormone analog, such as LHRH, to specifically target cancer cells expressing the corresponding receptor. mdpi.com
For this compound, future research could explore the development of chimeric peptides where it is fused to:
Tumor-homing peptides to improve its anticancer specificity.
Antibody fragments that recognize specific microbial or cancer antigens.
Peptides that target virulence factors in pathogenic bacteria.
Beyond chimeric constructs, the intrinsic activity and specificity of this compound can be modulated through amino acid substitutions and fusions with functional domains.
Fusion with Cell-Penetrating Peptides (CPPs): The addition of a CPP, such as the TAT peptide, has been shown to improve the biological activity of other dermaseptins. nih.gov A TAT-fused dermaseptin analogue demonstrated enhanced cytotoxicity toward tumor cells while maintaining low toxicity against normal cells. nih.gov This suggests a similar modification to this compound could bolster its anticancer efficacy.
Amino Acid Substitutions: The cationicity and amphipathicity of dermaseptins are crucial for their activity. mdpi.com Studies on other dermaseptins have shown that strategic substitutions, such as introducing lysine (B10760008) residues, can remarkably increase antimicrobial activity against specific pathogens like P. aeruginosa. nih.gov A systematic analysis of the this compound sequence could identify key positions for modification to enhance its potency and modulate its target spectrum.
Exploration of Novel Biological Functions
The current body of research on this compound has primarily focused on its antimicrobial and anticancer properties. nih.gov However, antimicrobial peptides are increasingly recognized as multifunctional molecules with a wide range of biological activities. Future research should broaden the scope of investigation to explore other potential therapeutic applications for this compound.
Potential novel functions to be investigated include:
Immunomodulatory Effects: Many antimicrobial peptides can modulate the host immune response, influencing processes like cytokine release, chemotaxis, and inflammation. Investigating whether this compound has such properties could open up applications in inflammatory diseases or as a vaccine adjuvant.
Antiviral Activity: The ability of dermaseptins to disrupt lipid membranes suggests they may be effective against enveloped viruses. Screening this compound against a panel of viruses could uncover previously unknown antiviral properties.
Wound Healing: Some antimicrobial peptides promote wound healing by stimulating cell proliferation and migration. Assessing the effect of this compound on keratinocytes and fibroblasts could reveal its potential in regenerative medicine.
Investigation of Broader Immunomodulatory Roles
Future research is anticipated to dissect the specific interactions of this compound with various components of the innate and adaptive immune systems. Key areas of investigation will likely include its effects on immune cell proliferation, differentiation, and effector functions. Understanding how this compound modulates the production and release of cytokines—the signaling molecules of the immune system—will be a primary focus. Detailed studies will be necessary to determine its influence on both pro-inflammatory and anti-inflammatory cytokine profiles, which could reveal a more complex immunoregulatory role than simple inflammation suppression.
Potential in Other Therapeutic Areas
Building on the foundational knowledge of its antimicrobial and potential immunomodulatory effects, researchers are expected to explore the utility of this compound in other therapeutic domains. Given that dysregulated inflammation is a hallmark of numerous chronic diseases, from autoimmune disorders to neurodegenerative conditions, this peptide could emerge as a candidate for novel therapeutic strategies. Furthermore, the anticancer properties observed in other members of the dermaseptin family suggest that a thorough investigation into the effects of this compound on various cancer cell lines is a logical and promising avenue for future research. Exploring its potential in wound healing and tissue regeneration also presents a compelling area for investigation, given the interplay between microbial control and inflammatory responses in these processes.
Methodological Advancements in Peptide Research
The exploration of this compound's full potential will be significantly propelled by cutting-edge research methodologies. The integration of high-throughput techniques and systems-level analytical approaches will enable a more comprehensive and efficient characterization of this peptide and its biological activities.
Application of High-Throughput Screening Techniques
High-throughput screening (HTS) methodologies are set to revolutionize the study of this compound and its analogs. These automated platforms allow for the rapid screening of large libraries of peptide variants against a multitude of biological targets. This will facilitate the identification of derivatives with enhanced potency, improved stability, or novel functionalities. HTS can be employed to screen for a wide range of activities, including antimicrobial efficacy against diverse panels of pathogens, specific immunomodulatory effects on different immune cell types, and cytotoxic activity against various cancer cell lines. This approach will accelerate the identification of lead candidates for further preclinical development.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological impact of this compound, future research will increasingly rely on the integration of multi-omics data. This systems biology approach involves the simultaneous analysis of the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics) of cells or tissues upon exposure to the peptide. By analyzing the global changes in gene expression, protein levels, and metabolic pathways, researchers can construct detailed molecular maps of the peptide's mechanism of action. This integrated approach will be invaluable for identifying novel cellular targets, uncovering previously unknown signaling pathways modulated by this compound, and providing a comprehensive picture of its effects at a systems level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
